Iron oxalate

Description

Properties

IUPAC Name |

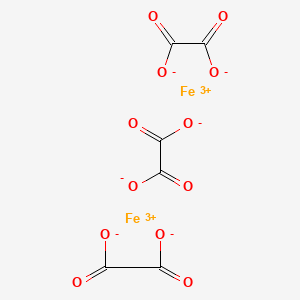

iron(3+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Fe/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPSWGHMGZQCIN-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Fe2O12 | |

| Record name | Iron(III) oxalate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(III)_oxalate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2944-66-3, 15843-42-2, 446884-61-3 | |

| Record name | Ferric oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2944-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diiron trioxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002944663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015843422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sensodyne Sealant | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446884613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diiron trioxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTJ9P8AB5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Formation of Iron(II) Oxalate from Ammonium Iron(II) Sulfate and Oxalic Acid

A foundational laboratory method involves reacting ammonium iron(II) sulfate (Fe(NH₄)₂(SO₄)₂) with oxalic acid (H₂C₂O₄). The process begins by dissolving 7.5 g of Fe(NH₄)₂(SO₄)₂ in warm deionized water acidified with 8 drops of 3 M H₂SO₄. Adding 35 mL of 1.0 M H₂C₂O₄ induces precipitation of iron(II) oxalate (FeC₂O₄) via the reaction:

.

The precipitate is washed with deionized water to remove residual sulfate ions, ensuring a purity >95%. Critical parameters include maintaining a boiling temperature during precipitation and rigorous decantation to eliminate byproducts.

Oxidation of Iron(II) Oxalate to Iron(III) Oxalate

Iron(II) oxalate is oxidized to iron(III) oxalate using hydrogen peroxide (H₂O₂) in the presence of potassium oxalate (K₂C₂O₄). The reaction proceeds as:

.

Heating the mixture to 40°C during H₂O₂ addition ensures complete oxidation. Subsequent treatment with oxalic acid converts Fe₂(C₂O₄)₃ into the trioxalatoferrate(III) complex, K₃[Fe(C₂O₄)₃], which is precipitated using ethanol. This method yields >85% pure product, contingent on precise control of oxalate ion concentration and pH.

Industrial-Scale Production Techniques

Utilization of Copperas Byproduct in Titanium Pigment Manufacturing

A patented industrial method repurposes copperas (FeSO₄·7H₂O), a byproduct of titanium dioxide production, to synthesize iron oxalate. The process involves:

-

Dissolving copperas in water to form a ferrous sulfate solution.

-

Adjusting the pH to 5.6–6.5 with ammonia to precipitate impurities (e.g., Al³⁺, Ti⁴⁺).

-

Solvent extraction using di-(2-ethylhexyl) phosphoric acid (P204) to isolate Fe²⁺.

-

Adding oxalic acid to the purified solution to precipitate FeC₂O₄·2H₂O.

Table 1: Key Parameters for Industrial FeC₂O₄ Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH Adjustment | 5.6–6.5 | Minimizes impurity coprecipitation |

| Oxalic Acid Concentration | 0.5–1.5 M | Maximizes FeC₂O₄ crystallization |

| Reaction Temperature | 25–40°C | Prevents thermal decomposition |

This method achieves 90–95% Fe recovery, addressing both waste management and economic efficiency.

Recovery from High-Iron Oxalate Waste Solutions

Industrial processes generating rare earth elements (REEs) often produce iron-rich oxalate waste. A recent approach employs ultrasound-assisted precipitation to recover oxalate ions. Key steps include:

-

Reducing Fe³⁺ to Fe²⁺ using iron powder under sonication (150 W, 10 min).

-

Acid dissolution of FeC₂O₄ in 6 M HCl, followed by oxalic acid crystallization at 5°C.

Table 2: Optimization of Ultrasound-Assisted Precipitation

| Parameter | Optimal Value | Oxalate Recovery Efficiency |

|---|---|---|

| Fe/Fe³⁺ Molar Ratio | 2.0 | 98.5% |

| Sonication Time | 10 min | 97.2% |

| Reaction Temperature | 60°C | 96.8% |

This method recovers 79% of oxalic acid, demonstrating viability for closed-loop systems.

Advanced Synthesis Approaches

Ultrasound-Assisted Precipitation

Ultrasound enhances mass transfer and reaction kinetics during FeC₂O₄ formation. At 150 W, sonication reduces particle size from 50 μm to <10 μm, increasing surface area for subsequent oxidation. This technique shortens reaction times by 40% compared to conventional methods.

Acid Dissolution and Crystallization

Leaching FeC₂O₄ in 6 M HCl at 80°C for 60 min achieves 99% dissolution efficiency. Cooling the leachate to 5°C induces H₂C₂O₄·2H₂O crystallization with 79% yield, enabling reagent recycling.

Purification and Analysis

This compound purity is assessed via:

-

Colorimetric Analysis : Quantifying Fe³⁺ using 1,10-phenanthroline at 510 nm.

-

Titrimetry : Redox titration with KMnO₄ to determine oxalate content.

Table 3: Typical Analytical Results for Lab-Synthesized FeC₂O₄

| Parameter | Result | Acceptable Range |

|---|---|---|

| Fe Content | 31.2% | 30.5–31.5% |

| Oxalate Content | 67.8% | 66.5–68.5% |

| Purity | 98.5% | ≥95% |

Scientific Research Applications

Iron Recovery and Metallurgical Processes

Dissolution of Iron Oxides

Iron oxalate plays a crucial role in the dissolution of iron oxides, which is a key step in sustainable iron-making processes. Recent studies have shown that oxalic acid can efficiently dissolve iron oxides such as hematite (-Fe₂O₃), magnetite (Fe₃O₄), and goethite (FeOOH) under controlled conditions. The dissolution process produces high concentrations of iron oxalates, which can be further reduced to metallic iron through photochemical and pyrolytic methods .

Process Overview

- Dissolution Reaction : Iron oxides are treated with concentrated oxalic acid, leading to the formation of soluble this compound complexes.

- Reduction Steps : The dissolved iron is subsequently reduced to metallic form without the need for high temperatures or additional reagents, making it an environmentally friendly alternative to traditional methods .

Medical Applications

Iron Binding in Biological Systems

this compound has been studied for its interaction with transferrin, a protein responsible for iron transport in the bloodstream. Research indicates that oxalate can bind to iron in a bidentate manner, which stabilizes the iron complex and inhibits its release from transferrin. This has implications for understanding iron metabolism and potential therapeutic approaches for conditions related to iron overload .

Surgical Applications

Ferric oxalate has been evaluated as an agent to reduce post-surgical sensitivity in periodontal procedures. Studies demonstrate that applying ferric oxalate can effectively minimize cold sensitivity following surgery, suggesting its utility in dental practices .

Environmental Applications

Waste Treatment

this compound is also utilized in the treatment of toxic waste solutions generated from industrial processes. A patented method describes using this compound to neutralize spent anodic oxidation solutions from aluminum processing, converting them into less harmful substances while recovering valuable materials .

Photographic Applications

Light-Sensitive Materials

Ferric oxalate is employed in photographic processes such as Kallitype and platinotype printing. It serves as a light-sensitive compound that reacts to UV light, allowing for the development of photographic images on various substrates .

Energy Storage

Battery Technology

Research indicates that ferric oxalate tetrahydrate can be used as a cost-effective material for lithium-ion battery electrodes. Its ability to intercalate lithium ions at an average potential of 3.35 V demonstrates promise for sustainable energy storage solutions .

Data Summary

Mechanism of Action

The mechanism by which iron oxalate exerts its effects involves its ability to form coordination complexes with various ligands. In biological systems, this compound can interact with enzymes and other proteins, influencing their activity. In photocatalytic applications, this compound absorbs light and generates reactive species that degrade organic pollutants .

Comparison with Similar Compounds

Sodium Ferrioxalate (Na₃[Fe(C₂O₄)₃])

Sodium ferrioxalate, a Fe³⁺ analog, features a tridentate oxalate coordination. Unlike iron(II) oxalate, it is water-soluble and photochemically active, decomposing under UV light to Fe²⁺ and CO₂ . Electrochemically, its polyanionic framework enables reversible Li⁺ intercalation, achieving capacities of 130 mAh/g, outperforming malonate-based analogs . However, its synthesis requires controlled pH to avoid precipitation, unlike the straightforward photo-reduction route for FeC₂O₄ .

Stannovite (Na[Mg(H₂O)₆][Fe³⁺(C₂O₄)₃]·3H₂O)

Stannovite, a rare mineral, incorporates Fe³⁺ in a tris-oxalate complex. Its structure includes Na⁺ and Mg²⁺ counterions, enhancing thermal stability (>300°C) compared to humboldtine . While both compounds share oxalate ligands, stannovite’s heterometallic framework limits photocatalytic activity due to charge recombination, unlike FeC₂O₄’s simpler Fe²⁺-oxalate chains .

Comparison with Functionally Similar Compounds

Zinc Oxalate (ZnC₂O₄)

Zinc oxalate shares analogous synthesis routes (e.g., precipitation from oxalic acid) but exhibits higher thermal stability (decomposition at 400°C). Its porous derivatives achieve surface areas up to 1095 m²/g (vs. 503 m²/g for FeC₂O₄ composites), making it superior for adsorption applications . However, FeC₂O₄’s magnetic properties enable easy recovery in wastewater treatment, a unique advantage .

Transition Metal Oxalates (Co, Ni, Cu)

- Cobalt Oxalate (CoC₂O₄): Exhibits higher catalytic activity in oxygen evolution reactions but requires noble metal dopants, unlike FeC₂O₄’s standalone efficiency in dye degradation .

- Nickel Oxalate (NiC₂O₄): Forms nanorods with 95% RhB degradation in 60 min under UV, comparable to FeC₂O₄ (90% in 90 min) but at higher synthesis costs .

- Copper Oxalate (CuC₂O₄): Degrades methyl orange faster (k = 0.045 min⁻¹) than FeC₂O₄ (k = 0.028 min⁻¹) but is toxic and environmentally hazardous .

Structural and Textural Properties

Table 1: Textural Properties of Iron Oxalate Composites

| Sample | SBET (m²/g) | Total Pore Volume (cm³/g) | Micropore Volume (cm³/g) |

|---|---|---|---|

| FeC₂O₄ (S2) | 503 | 0.41 | 0.22 |

| FeC₂O₄ (S6) | 1095 | 0.86 | 0.46 |

Data from activated FeC₂O₄ composites using KCl; S6 modified with FeCl₃ shows optimal porosity .

Table 2: Elemental Composition of FeC₂O₄ from Different Precursors

| Sample | Fe (%) | Mg (%) | Mn (%) |

|---|---|---|---|

| FeOX-Fe₂O₃ | 7.3 | n.d. | n.d. |

| FeOX-Slag | 6.8 | 1.1 | 0.6 |

Slag-derived FeC₂O₄ contains impurities that reduce crystallinity but enhance visible-light absorption .

Electrochemical Performance

This compound frameworks (e.g., Na₂Fe₂(C₂O₄)₃·2H₂O) deliver 110 mAh/g in Li-ion batteries, rivaling commercial cathodes like LiFePO₄. Their low-cost synthesis and structural flexibility make them promising for grid-scale storage .

Biological Activity

Iron oxalate, a coordination compound formed from iron and oxalic acid, has garnered attention in various fields due to its unique biological activities. This article delves into the biological implications of this compound, exploring its interactions with biological systems, potential therapeutic applications, and its role in environmental contexts.

This compound can exist in several forms, including iron(II) oxalate and iron(III) oxalate, each exhibiting distinct chemical behavior. The formation of this compound typically involves the reaction of iron salts with oxalic acid, resulting in complexes that can influence iron bioavailability and metabolism.

| Complex | Oxidation State | Bader Charge |

|---|---|---|

| [Fe(III)(C₂O₄)] | +3 | 1.8 |

| [Fe(II)(C₂O₄)] | +2 | 1.3 |

| [Fe(I)(H₂O)₂] | +1 | 0.6 |

Iron Bioavailability

One of the critical roles of this compound in biological systems is its influence on iron bioavailability. Studies have shown that oxalates can form insoluble complexes with iron, thus reducing its absorption in the gastrointestinal tract. This effect is particularly significant in populations with limited dietary iron intake, as it may contribute to iron deficiency anemia (IDA) .

A study investigating the interaction between high plasma oxalate levels and iron transport proteins revealed that oxalate could inhibit the delivery of iron to cells by binding to transferrin, a key protein responsible for iron transport . This interference may exacerbate conditions like autism spectrum disorders (ASD), where both high oxalate levels and IDA are prevalent .

Antioxidant Properties

This compound has also been studied for its potential antioxidant properties. The reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) in the presence of oxalic acid suggests a role in redox reactions that may mitigate oxidative stress within biological systems . The antioxidant activity is attributed to the ability of iron(II) complexes to participate in electron transfer reactions, which can neutralize free radicals.

Environmental Impact

The photocatalytic properties of this compound have been explored for environmental applications, particularly in wastewater treatment. Research demonstrated that this compound can effectively degrade organic pollutants such as rhodamine B (RhB) under light irradiation, achieving degradation rates exceeding 85% within 90 minutes . This property stems from enhanced light absorption and charge separation capabilities inherent to the synthesized this compound complexes.

Case Studies

- Oxalate and Autism Spectrum Disorders : A study highlighted a correlation between elevated plasma oxalate levels and increased incidence of IDA in children with ASD. The findings suggest that high plasma oxalate could impair iron metabolism through competitive binding at transferrin sites .

- Photocatalytic Degradation : In a recent experiment, this compound derived from iron ore was utilized as a photocatalyst for degrading organic pollutants. The results indicated that this compound could significantly enhance the degradation efficiency compared to traditional methods, showcasing its potential for practical environmental applications .

Chemical Reactions Analysis

Redox Reactions

Iron oxalate participates in redox cycles involving Fe²⁺/Fe³⁺ and radical intermediates:

-

Reaction with hydrogen peroxide :

The rate constant for Fe(II) oxalate oxidation by H₂O₂ is , significantly faster than uncomplexed Fe²⁺ .

-

Oxygen-driven oxidation :

The reaction is pH-dependent, with an apparent rate constant of for Fe(C₂O₄)₂²⁻ .

-

Unusual reduction to Fe⁺ :

Oxalate reduces Fe³⁺ to Fe⁺, forming a two-coordinate [Fe(C₂O₄)]⁻ complex confirmed by IR spectroscopy .

Photochemical Reactions

This compound complexes are highly photoactive:

-

Ferrioxalate photolysis :

Sub-picosecond electron transfer from oxalate to Fe³⁺ generates Fe²⁺ and oxalate radicals. The latter dissociates into CO₂ and CO₂⁻ within 40 ps .

-

Photocatalytic degradation :

This compound dihydrate degrades Rhodamine B (RhB) with 85% efficiency under UV light, outperforming Fe₃O₄ and TiO₂ composites .

Key Findings

-

Iron resource recovery : Oxalic acid extracts Fe from ores (e.g., Fe₃O₄) at 90°C, achieving >0.5 M Fe²⁺ solutions .

-

Battery-grade FeC₂O₄·2H₂O : Photochemical reduction of Fe³⁺–oxalate yields high-purity ferrous oxalate (<120 ppm impurities) .

Reaction Mechanisms and Kinetics

-

Hydroxyl radical generation : ESR studies confirm ⋅OH and CO₂⁻ formation during FeC₂O₄–H₂O₂ reactions .

-

Macroscopic kinetics :

Photochemical reaction rates depend linearly on UV intensity but are independent of Fe³⁺ or oxalate concentrations .

Thermal Decomposition

Dehydration occurs at 100–150°C, followed by oxidative decomposition to magnetite (Fe₃O₄) above 300°C .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for iron oxalate (FeC₂O₄) with controlled crystallinity and purity?

- Methodological Answer : Use co-precipitation or hydrothermal synthesis under controlled pH (3–5) and temperature (60–90°C) to regulate crystal growth. Characterize purity via X-ray diffraction (XRD) for phase identification, thermogravimetric analysis (TGA) for decomposition profiles, and FTIR spectroscopy for oxalate ligand confirmation . Compare results with literature-reported lattice parameters (e.g., monoclinic vs. orthorhombic structures) to validate crystallinity.

Q. How can researchers distinguish between hydrated and anhydrous forms of this compound?

- Methodological Answer : Employ TGA to monitor mass loss at 100–200°C (hydration water) and 300–400°C (oxalate decomposition). Pair with differential scanning calorimetry (DSC) to detect endothermic peaks corresponding to dehydration. Cross-validate with Karl Fischer titration for precise water content quantification .

Q. What spectroscopic techniques are most effective for probing this compound’s electronic structure?

- Methodological Answer : Use Mössbauer spectroscopy to analyze Fe²⁺/Fe³⁺ oxidation states and local symmetry. Complement with UV-Vis spectroscopy to identify d-d transitions in the visible range (400–600 nm). For surface analysis, apply X-ray photoelectron spectroscopy (XPS) to quantify surface-bound oxalate and iron species .

Advanced Research Questions

Q. How do pH and temperature influence the stability of this compound in aqueous environments?

- Methodological Answer : Design kinetic experiments using batch reactors at varying pH (2–10) and temperatures (25–80°C). Monitor dissolution rates via inductively coupled plasma mass spectrometry (ICP-MS) for Fe²⁺/Fe³⁺ release. Model data using Arrhenius or transition-state theory to derive activation energies and rate constants . Address contradictions in literature by isolating competing factors (e.g., hydrolysis vs. redox reactions).

Q. What mechanistic pathways govern this compound’s role in Fenton-like reactions?

- Methodological Answer : Conduct radical trapping experiments (e.g., using tert-butanol for ⋅OH scavenging) under controlled H₂O₂ concentrations. Quantify reactive oxygen species (ROS) via electron paramagnetic resonance (EPR) or fluorescent probes. Compare degradation efficiencies of model pollutants (e.g., methylene blue) to establish structure-activity relationships .

Q. How can computational modeling (DFT/MD) predict this compound’s adsorption behavior for environmental remediation?

- Methodological Answer : Perform density functional theory (DFT) calculations to simulate adsorption energies of heavy metals (e.g., Pb²⁺, Cd²⁺) on this compound surfaces. Validate with experimental batch adsorption studies, fitting data to Langmuir/Freundlich isotherms. Use molecular dynamics (MD) to model solvation effects and interfacial interactions .

Q. What are the contradictions in reported magnetic properties of this compound polymorphs?

- Methodological Answer : Reconcile discrepancies by synthesizing polymorphs (e.g., α-FeC₂O₄ vs. β-FeC₂O₄) under identical conditions. Measure magnetic susceptibility via SQUID magnetometry and correlate with crystallographic data (XRD Rietveld refinement). Consider defects or non-stoichiometric compositions as sources of variability .

Methodological Best Practices

- Data Contradiction Analysis : Always cross-reference kinetic data (e.g., rate constants from pulse radiolysis vs. computational predictions) and account for experimental variables (e.g., ionic strength, dissolved oxygen) .

- Experimental Reproducibility : Document synthesis protocols with exact molar ratios, aging times, and drying methods. Share raw data (TGA thermograms, XRD patterns) in supplementary materials for peer validation .

- Literature Review : Use systematic keyword strategies (e.g., "this compound AND photocatalysis NOT industrial") in databases like Scopus/Web of Science. Prioritize studies with open-access datasets or detailed methodology sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.